N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
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Overview
Description
N’-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic organic compound. It is characterized by its complex structure, which includes a chloro-substituted phenyl ring, an indole moiety, and a pyrrolidine ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methylphenylamine, 1-methyl-2,3-dihydro-1H-indole, and pyrrolidine. The synthesis could involve steps such as:
Amidation: Formation of the amide bond between the phenylamine and ethanediamide.
Substitution: Introduction of the indole and pyrrolidine moieties through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrolidine rings.
Reduction: Reduction reactions could target the chloro-substituted phenyl ring or the amide bond.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the phenyl, indole, or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
N’-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N’-(5-chloro-2-methylphenyl)-N-[2-(1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide: Lacks the methyl group on the indole ring.
N’-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide: Lacks the pyrrolidine ring.
Uniqueness
The presence of both the indole and pyrrolidine rings, along with the chloro-substituted phenyl ring, makes N’-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide unique. These structural features could confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O2/c1-16-5-7-19(25)14-20(16)27-24(31)23(30)26-15-22(29-10-3-4-11-29)17-6-8-21-18(13-17)9-12-28(21)2/h5-8,13-14,22H,3-4,9-12,15H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYFVOLWVBDFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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